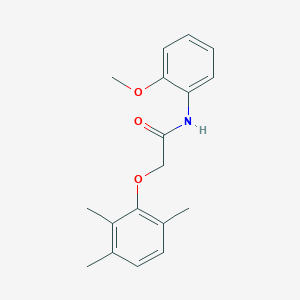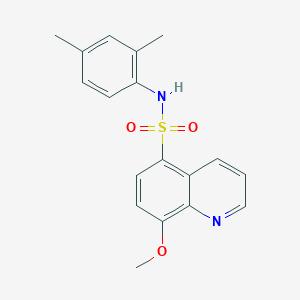
N-(2,4-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(2,4-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide involves complex chemical reactions, starting with the combination of specific phenyl or quinoline components with sulfonating agents. An example includes the synthesis of similar compounds through reactions involving chlorosulfonic acid and subsequent amidation processes (Hayun et al., 2012). Furthermore, compounds with related structures have been obtained through different organic transformations, including cyclocondensation and base-catalyzed reactions (M. Al-Omar, N. Khalifa, A. Amr, 2017).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds involves detailed spectroscopic analysis, including IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the structure. An example of this can be seen in studies where such techniques were utilized to establish the molecular architecture of synthesized sulfonamides (M. Abbasi et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving N-(2,4-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide types of compounds often include interactions with various reagents to form new derivatives. For instance, reactions with different electrophiles under specific conditions lead to a range of N-substituted sulfonamide compounds, as reported in various synthesis studies (A. Fatima et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and melting points, of compounds similar to N-(2,4-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide can be determined through various analytical methods. These properties are crucial for understanding the compound’s behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties include the compound’s reactivity with other chemical substances, its stability under different conditions, and its ability to form various derivatives. For example, sulfonamide compounds exhibit different reactivities based on their structural configuration and substituents, which can be analyzed through experimental studies and theoretical calculations (C. A. Moreira et al., 2019).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-6-7-15(13(2)11-12)20-24(21,22)17-9-8-16(23-3)18-14(17)5-4-10-19-18/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKMLINAIRKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5649784.png)
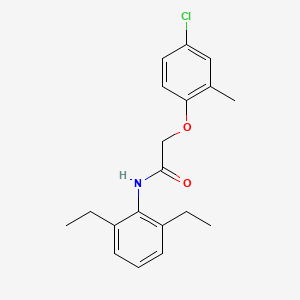
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5649805.png)
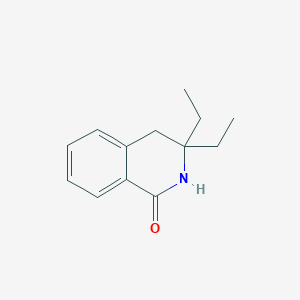
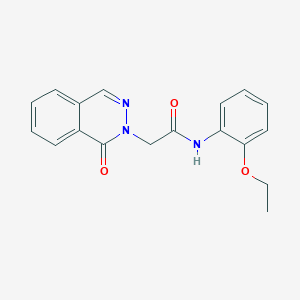
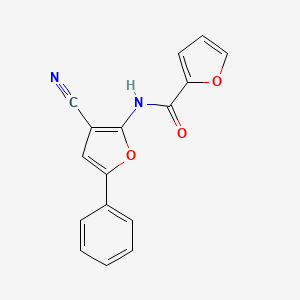
![(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)
![[(3R*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5649824.png)
![5-[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649834.png)
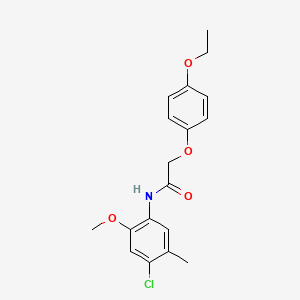
![2-(3-methoxypropyl)-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649843.png)
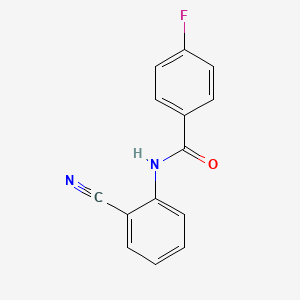
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5649867.png)
